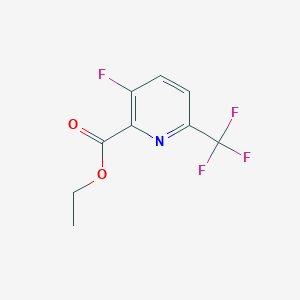

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate

Vue d'ensemble

Description

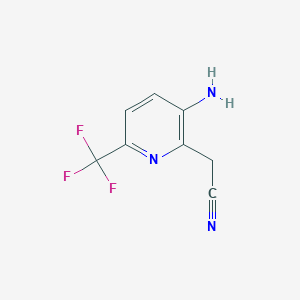

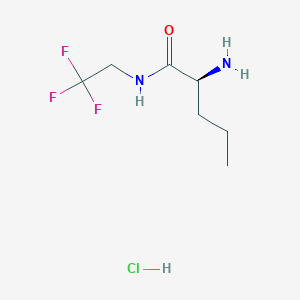

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is a CF3 substituted picolinate derivative . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular formula of Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is C9H8F3NO2 . The InChI code is 1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is a solid at 20 degrees Celsius . It has a melting point range of 52.0 to 56.0 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique

Synthesis and Structural Studies

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate and its derivatives are frequently utilized in the synthesis of complex organic compounds due to their unique chemical properties. One notable application includes the synthesis of fluorinated heterocycles, which are of significant interest due to their pharmacological and agrochemical properties. For instance, a Rh(III)-catalyzed defluorinative annulation method has been developed for synthesizing 6-fluoro-indolo[2,1-a]isoquinolines, involving the regioselective CF3-carbenoid C–H functionalization of 2-aryl indoles (Li et al., 2023).

Similarly, direct cupration of fluoroform, which serves as a CF3 source for introducing the trifluoromethyl group into organic molecules, demonstrates the high selectivity and efficient synthesis of CuCF3 derivatives (Zanardi et al., 2011).

Photophysical Studies

Compounds containing the ethyl 3-fluoro-6-(trifluoromethyl)picolinate structure are often studied for their photophysical properties, which are crucial in understanding their behavior under light exposure. For example, the photoreaction of certain fluoroquinolones in aqueous solutions leads to the formation of corresponding hydroxy derivatives. This reaction is driven by photonucleophilic aromatic substitution and supports a direct attack mechanism by hydroxide anions to the excited triplet state, releasing fluoride (Cuquerella et al., 2004).

Material Science and Photophysics

In material science, ethyl 3-fluoro-6-(trifluoromethyl)picolinate derivatives are synthesized and characterized for their potential use in various applications. For instance, blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been developed, demonstrating the ability to tune the emission of the complexes from bright blue-to-green luminescence at room temperature in CH2Cl2 (Xu et al., 2009).

Moreover, efficient electrophosphorescence has been observed in iridium complexes, suggesting their potential in practical device applications due to their high efficiencies and slow rate of decay against increases in current densities (Zhang et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRITTFQJOWLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)